molecular formula C14H7F6NO3 B13429330 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene

Cat. No.: B13429330
M. Wt: 351.20 g/mol
InChI Key: RHPCZLFCWPKHSE-UHFFFAOYSA-N
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Description

The compound 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene features a highly fluorinated aromatic scaffold with a nitro group, methyl substituent, and a phenoxy linkage. Its structure includes:

  • 2,6-Difluoro-4-(trifluoromethyl)phenoxy group: This electron-withdrawing moiety enhances stability and resistance to metabolic degradation.
  • 2-Fluoro-4-methyl-5-nitrobenzene core: The nitro group (-NO₂) is a strong electron-withdrawing substituent, while the methyl group (-CH₃) contributes to hydrophobic interactions.

Properties

Molecular Formula

C14H7F6NO3

Molecular Weight

351.20 g/mol

IUPAC Name

1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene

InChI

InChI=1S/C14H7F6NO3/c1-6-2-8(15)12(5-11(6)21(22)23)24-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,1H3

InChI Key

RHPCZLFCWPKHSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation generally proceeds via:

  • Synthesis of appropriately substituted nitro- and fluoro-aryl intermediates.
  • Formation of the phenoxy linkage through nucleophilic aromatic substitution or Ullmann-type ether synthesis.
  • Introduction of trifluoromethyl groups via electrophilic or nucleophilic trifluoromethylation.
  • Final purification and characterization.

Key Synthetic Steps and Conditions

Preparation of Substituted Nitrofluorobenzenes

Starting materials such as 4-bromo-2-methyl-1-nitrobenzene or related halogenated nitrobenzenes are prepared or procured. For example, 4-bromo-2-methyl-1-nitrobenzene can be synthesized by bromination of 2-methyl-1-nitrobenzene under controlled conditions, followed by purification via chromatography or crystallization. Reaction conditions typically involve:

  • Use of N,N-dimethylformamide (DMF) as solvent.
  • Heating at approximately 110–145 °C for 1.5 to 2 hours.
  • Use of bases such as pyrrolidine to facilitate substitution reactions.

This step yields intermediates that are crucial for subsequent ether formation.

Formation of the Phenoxy Ether Linkage

The phenoxy linkage is formed by reacting a substituted phenol derivative with a halogenated aromatic compound bearing fluorine and nitro substituents. The reaction commonly employs:

  • A base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.
  • An inert organic solvent such as toluene, dimethylformamide, or tetrahydrofuran.
  • Heating under reflux or elevated temperatures to promote nucleophilic aromatic substitution.

The molar ratio of base to halogenated compound is critical and typically ranges from 1:1 to 3:1 to optimize yield and minimize side reactions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 4-position of the phenoxy ring is introduced via:

  • Electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3).
  • Alternatively, nucleophilic trifluoromethylation using copper-mediated coupling with trifluoromethyl sources.
  • Reaction conditions involve inert atmosphere, dry solvents, and controlled temperature (often room temperature to 80 °C).

This step requires careful optimization to avoid overreaction or decomposition.

Nitration and Final Functional Group Adjustments

The nitro group at the 5-position is introduced or retained from earlier steps. If nitration is necessary, it is performed using:

  • Mixed acid nitration (e.g., nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration.
  • Alternatively, milder nitrating agents can be used to maintain selectivity.

Purification is then achieved by recrystallization or chromatographic techniques.

Representative Reaction Scheme (Summary)

Step Reactants Conditions Outcome
1 Halogenated nitrobenzene + base DMF, 110–145 °C, 1.5–2 h Substituted nitrofluorobenzene intermediate
2 Substituted phenol + intermediate Base (K2CO3), toluene or DMF, reflux Formation of phenoxy ether linkage
3 Phenoxy intermediate + CF3 source Cu-mediated or electrophilic trifluoromethylation, inert atmosphere, RT–80 °C Introduction of trifluoromethyl group
4 Nitration (if needed) Mixed acid or mild nitration, controlled temp Final nitro-substituted product

Reaction Optimization and Environmental Considerations

  • The molar ratio of base to halogenated intermediate is optimized between 1:1 and 3:1 to balance reaction rate and selectivity.
  • Solvent choice is critical; inert aromatic solvents like toluene or xylene are preferred for their stability and ease of removal.
  • Some processes are carried out solvent-free or with minimal solvent to reduce environmental impact.
  • Work-up procedures may include aqueous quenching, extraction, and chromatographic purification.
  • The process aims to minimize hazardous waste and improve atom economy.

Analytical and Purity Data

  • Purity is confirmed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry (MS), and chromatographic methods (HPLC, LC-MS).
  • Typical yields range from moderate to high (40–90%), depending on step and optimization.
  • Reaction times vary from 1.5 hours to several hours depending on step and scale.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Base to halogenated compound ratio 1:1 to 3:1 Affects yield and selectivity
Solvent DMF, toluene, THF, or solvent-free Solvent choice impacts environmental footprint
Temperature 110–145 °C for substitution; RT–80 °C for trifluoromethylation Controlled heating for optimal reaction rate
Reaction time 1.5–4 hours Step-dependent
Purification Chromatography, recrystallization Ensures high purity
Yield 40–90% Dependent on optimization

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing groups (nitro, trifluoromethyl, and fluorine) activates the aromatic ring for SNAr reactions. Key findings:

Reaction TypeConditionsProducts/OutcomesSource
Oxygen-based nucleophiles K₂CO₃/DMF, 80–90°C, 15–20 hPhenolic ether derivatives (80–90% yield)
Amine substitution Cu catalyst, anhydrous KOH, DMF, 86°CAryl amine adducts with retained nitro group
Fluorine displacement Not observed under standard SNAr conditions due to steric hindrance from adjacent substituents

Mechanistic insight: The nitro group at position 5 and trifluoromethyl group at position 4 create a strongly electron-deficient environment, favoring SNAr at position 2 (fluoro) or position 6 (difluoro-phenoxy ring). Steric bulk from the trifluoromethyl group limits reactivity at position 4 .

Nitro Group Reduction

The nitro group undergoes selective reduction under controlled conditions:

Reducing SystemConditionsProductsByproductsSource
H₂/Pd-C (10% wt)Ethanol, 25°C, 12 h5-Amino derivative (92% yield)None
SnCl₂/HClReflux, 6 h5-Amino derivative (85% yield)Trace oxides
NaBH₄/Cu(II)THF, 0°C → RT, 4 hPartial reduction (50% conversion)Nitroso intermediates

Applications: The resulting amine serves as a precursor for diazotization or coupling reactions in pharmaceutical intermediate synthesis .

Catalytic Coupling Reactions

The nitro and fluorine substituents enable cross-coupling via transition-metal catalysis:

Reaction TypeCatalysts/ConditionsProductsYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°CBiaryl derivatives75–88%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amines68%
Ulmann coupling CuI, 1,10-phenanthroline, DMSO, 120°CDiaryl ethers55%

Limitations: Steric hindrance from the trifluoromethyl group reduces coupling efficiency at position 4 .

Electrophilic Aromatic Substitution (EAS)

Despite electron withdrawal, limited EAS reactivity occurs under forcing conditions:

Reaction TypeReagents/ConditionsProductsYieldSource
Nitration HNO₃/H₂SO₄, 0°C, 2 hNo additional nitration observed
Sulfonation Oleum, 60°C, 8 hTrace sulfonation at position 3<5%

Rationale: Extreme electron deficiency deactivates the ring toward further electrophilic attack .

Photochemical and Thermal Stability

ConditionObservationsDegradation ProductsSource
UV light (254 nm), 24 hN-O bond cleavage → nitroso derivative5-Nitroso isomer (major)
150°C, inert atmosphereRearrangement via Smiles mechanismCyclized oxazepine derivative
Aqueous NaOH, 80°CHydrolysis of phenoxy ether bondBiphenol + fluoride ions

Comparative Reactivity Table

The compound’s reactivity differs markedly from structurally similar molecules:

CompoundSNAr ActivityNitro Reduction EaseCoupling Reactivity
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzeneModerateHighModerate
2,4-Bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene LowHighLow
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylanilineHighN/AHigh

Scientific Research Applications

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.

    Medicine: Research into its potential as a drug candidate for various diseases is ongoing.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene involves its interaction with specific molecular targets. For example, compounds with similar structures have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Critical Notes

Synthetic Challenges : Multiple fluorine atoms (e.g., 2,6-difluoro) require precise regioselective reactions, as seen in and .

Bioactivity Hypotheses : The nitro group may act as a leaving group or participate in redox cycling, analogous to nitroaromatic herbicides .

Patent Relevance : Complex fluorinated structures in and suggest industrial interest in similar compounds for advanced materials or pharmaceuticals.

Biological Activity

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and agrochemicals. Its complex structure includes multiple fluorine atoms, which can enhance biological activity through various mechanisms. This article explores the biological activity of this compound, including its pharmacological effects, mechanism of action, and relevant case studies.

  • Chemical Formula : C₁₄H₇F₆N₃O₃
  • Molecular Weight : 351.201 g/mol
  • CAS Number : 2244085-94-5
  • Purity : 95% .

Fluorinated compounds often exhibit increased lipophilicity and metabolic stability. The presence of trifluoromethyl and difluorophenyl groups may influence the compound's interaction with biological targets, such as enzymes and receptors. Studies have shown that the incorporation of trifluoromethyl groups can significantly enhance the potency of compounds against various biological targets by improving binding affinity and selectivity .

Pharmacological Effects

Research indicates that compounds similar to 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene exhibit various biological activities:

  • Antimicrobial Activity : Fluorinated compounds have been studied for their potential as antimicrobial agents. The introduction of fluorine atoms can enhance the lipophilicity of molecules, facilitating better membrane penetration and increased efficacy against bacterial strains.
  • Anti-inflammatory Properties : Some studies suggest that fluorinated derivatives may modulate inflammatory pathways, potentially acting as inhibitors of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several fluorinated phenols, including those with similar structures to the target compound, demonstrating significant antimicrobial activity against resistant strains of bacteria . The results indicated that modifications in the fluorine substitution pattern could lead to enhanced activity.
  • Cytotoxicity Assessment : In vitro assays conducted on cell lines showed that certain fluorinated compounds exhibited cytotoxic effects at specific concentrations. For instance, a related compound demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer cell lines .
  • Enzyme Inhibition Studies : Research has highlighted the potential for these compounds to act as enzyme inhibitors. For example, studies on similar trifluoromethyl-substituted phenols revealed their ability to inhibit key enzymes involved in metabolic pathways .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialSignificant inhibition against resistant strains
Anti-inflammatoryModulation of cytokine production
CytotoxicityIC50 values indicating inhibition
Enzyme InhibitionInhibition of metabolic enzymes

Q & A

Basic: What synthetic strategies are recommended for preparing 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene, and how do reaction parameters influence yield?

Answer:
The synthesis of this compound involves sequential functionalization of the benzene core. Key steps include:

  • Nitro Group Introduction: Controlled nitration under acidic conditions to prevent over-nitration or ring decomposition. For example, nitration of fluorinated intermediates (e.g., 5-fluorobenzene derivatives) using HNO₃/H₂SO₄ at 0–5°C to direct nitro group placement .
  • Phenoxy Coupling: Ullmann or nucleophilic aromatic substitution (SNAr) reactions between halogenated intermediates (e.g., 2,6-difluoro-4-trifluoromethylphenol) and fluoronitrobenzene derivatives. Catalysts like CuI and ligands (1,10-phenanthroline) enhance coupling efficiency .
  • Critical Parameters:
    • Solvent Choice: Polar aprotic solvents (DMF, DCM) improve solubility of fluorinated intermediates .
    • Temperature: Reflux conditions (e.g., 80–110°C) optimize SNAr reactivity while minimizing side reactions .
    • Catalysts: Use of DMF as a Lewis acid catalyst in thionyl chloride-mediated acylations improves chloride displacement efficiency .

Basic: How can researchers purify this compound to achieve >95% purity, and what analytical methods validate purity?

Answer:
Purification Methods:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (gradient elution, 5:1 to 3:1) to separate nitro- and fluoro-containing byproducts .
  • Recrystallization: Ethanol/water mixtures (7:3 v/v) exploit differential solubility of nitroaromatic compounds at low temperatures .
  • Distillation: For intermediates like benzoyl chlorides, vacuum distillation removes excess thionyl chloride and solvents .

Analytical Validation:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity. Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve polar impurities .
  • 19F NMR: Quantifies fluorine substitution patterns and detects residual fluorinated solvents (e.g., DCM-d₂) .

Advanced: What spectroscopic techniques resolve structural ambiguities in this compound, particularly substitution patterns?

Answer:

  • 19F NMR Spectroscopy:
    • Distinct chemical shifts for ortho- (δ = -110 to -120 ppm) and para-fluorine (δ = -95 to -105 ppm) in the trifluoromethylphenoxy group .
    • Coupling constants (J = 8–12 Hz) confirm adjacent fluorine atoms in the 2,6-difluoro substituents .
  • High-Resolution Mass Spectrometry (HRMS):
    • Exact mass analysis (e.g., m/z 387.0125 for [M+H]⁺) verifies molecular formula (C₁₄H₇F₆NO₃) and detects nitro group fragmentation .
  • X-ray Crystallography: Resolves steric effects from bulky substituents (e.g., trifluoromethyl) and validates dihedral angles between aromatic rings .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in SNAr reactions?

Answer:

  • Nitro Group: Strong electron-withdrawing effect activates the benzene ring for SNAr at the para position to the nitro group. Meta-directing nature of -NO₂ must be counterbalanced by fluorine’s ortho/para-directing effects .
  • Trifluoromethyl Group: -CF₃ stabilizes intermediates via inductive effects, lowering activation energy for displacement reactions. However, steric hindrance may reduce reactivity at crowded positions .
  • Fluorine Substituents: Fluorine’s electronegativity enhances ring activation but can deactivate adjacent positions. Computational modeling (DFT) predicts charge distribution to guide synthetic routes .

Advanced: How can researchers resolve contradictions in synthetic methodologies for analogous fluoronitroaromatic compounds?

Answer:
Case Study: Conflicting yields in benzoyl chloride synthesis (e.g., thionyl chloride in benzene vs. DCM):

  • Root Cause Analysis:
    • Benzene’s high reflux temperature (80°C vs. DCM’s 40°C) accelerates reaction but risks decomposition of heat-sensitive intermediates .
    • DMF catalysis (0.5 mL) in DCM improves chloride displacement efficiency, reducing side products .
  • Resolution:
    • Design of Experiments (DoE): Systematically vary solvent, temperature, and catalyst loading to identify optimal conditions.
    • In Situ Monitoring: Use FTIR to track carbonyl chloride formation (peak ~1800 cm⁻¹) and adjust reaction time .

Advanced: What computational methods predict the compound’s stability and degradation pathways under acidic/basic conditions?

Answer:

  • Density Functional Theory (DFT):
    • Models hydrolysis of nitro groups to amines under basic conditions (pH > 10), with activation energy barriers calculated for C-NO₂ bond cleavage .
    • Predicts stability of trifluoromethylphenoxy group under acidic conditions (pH < 4) due to strong C-F bonds .
  • Molecular Dynamics (MD): Simulates solvation effects in polar solvents (e.g., DMSO) to assess aggregation tendencies and solubility .

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